2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid
Overview
Description
2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid is an organic compound with the molecular formula C10H10Cl2O4S and a molecular weight of 297.16 g/mol It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a propane-2-sulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid typically involves the chlorination of a suitable benzoic acid derivative followed by sulfonylation. One common method includes the following steps:
Chlorination: Starting with a benzoic acid derivative, chlorination is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (H2O2, KMnO4), solvents (water, acetic acid).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with substituted nucleophiles.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides.
Scientific Research Applications
2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and sulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
2,6-Dichlorobenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
3-(Propane-2-sulfonyl)benzoic acid:
2,6-Dichloro-4-(propane-2-sulfonyl)benzoic acid: Similar structure but with different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness: 2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid is unique due to the specific positioning of the chlorine and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2,6-dichloro-3-propan-2-ylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O4S/c1-5(2)17(15,16)7-4-3-6(11)8(9(7)12)10(13)14/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJSGBBYVJLJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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